molecular formula C20H42O5Sn2 B1602451 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane CAS No. 5967-09-9

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

Cat. No.: B1602451
CAS No.: 5967-09-9
M. Wt: 600 g/mol
InChI Key: JLHADLTXDDGZFX-UHFFFAOYSA-L
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Description

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound with the molecular formula C20H42O5Sn2. It is known for its utility in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes two tin atoms bonded to butyl groups and acetoxy groups.

Scientific Research Applications

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane has a wide range of applications in scientific research:

Safety and Hazards

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is classified as a poison . It is harmful if swallowed, in contact with skin, or if inhaled . When heated to decomposition, it emits acrid smoke and irritating fumes .

Mechanism of Action

Target of Action

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound . Organotin compounds are known for their wide range of applications in industrial chemistry, pharmaceuticals, and LED manufacturing

Mode of Action

It is commonly used as a reagent and catalyst in organic synthesis . It acts as a stabilizer and activator in free radical polymerization reactions .

Biochemical Pathways

Given its role in free radical polymerization reactions, it can be inferred that it may influence pathways related to polymer synthesis and degradation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. As a general rule, the pharmacokinetic properties of a compound are influenced by its chemical structure and physical properties. For instance, its molecular weight is 599.96 , which could impact its absorption and distribution.

Result of Action

As a reagent and catalyst in organic synthesis, it likely facilitates the formation of new chemical bonds, leading to the synthesis of new compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has a melting point of 56-58 °C , suggesting that its physical state and reactivity could be influenced by temperature. Furthermore, it should be stored in sealed containers and kept away from fire sources and oxidizing agents .

Biochemical Analysis

Biochemical Properties

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of therapeutic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research and drug development .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of key signaling molecules and transcription factors. This modulation can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can result in changes in gene expression and alterations in cellular function. The precise nature of these interactions depends on the specific biomolecules involved and the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. This temporal aspect is essential for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of therapeutic agents. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in biomedical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of cells and tissues, affecting their function and health. Detailed studies on the metabolic interactions of this compound are essential for understanding its broader biological impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can influence its activity and effectiveness in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its precise role in cellular processes .

Preparation Methods

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Comparison with Similar Compounds

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane can be compared with other organotin compounds such as:

Properties

IUPAC Name

[[acetyloxy(dibutyl)stannyl]oxy-dibutylstannyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHADLTXDDGZFX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O5Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052263
Record name 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane
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Molecular Weight

600.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5967-09-9
Record name 1,1′-(1,1,3,3-Tetrabutyl-1,3-distannoxanediyl) diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5967-09-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester
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Record name 1,3-Bis(acetyloxy)-1,1,3,3-tetrabutyldistannoxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane
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Synthesis routes and methods

Procedure details

199.3 g of a mixture containing di-n-butyl diacetoxy tin, tri-n-butyl acetoxy tin and 1,1,3,3-tetra-n-butyl-1,3-diacetoxy distannoxane was obtained by carrying out the same method as step (2-2) of Example 2 with the exception of using 200.1 g of the mixture obtained in step (5-1) instead of the mixture obtained in step (2-1). The content of di-n-butyl diacetoxy tin in this mixture was 63.7 wt %, the content of tri-n-butyl acetoxy tin was about 1 wt %, and the content of 1,1,3,3-tetra-n-butyl-1,3-diacetoxy distannoxane was 32.3 wt %.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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